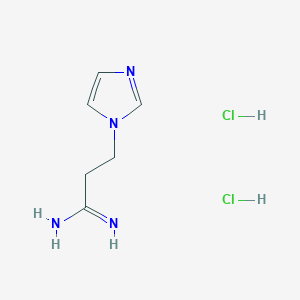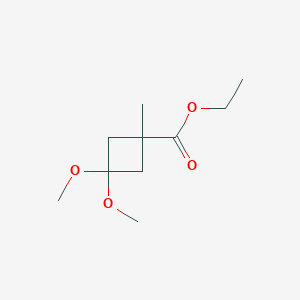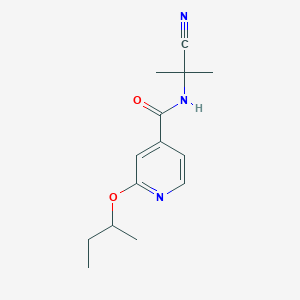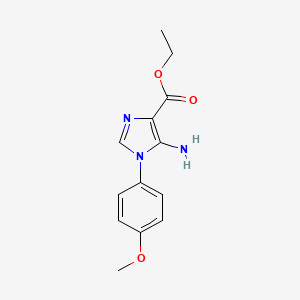
3-(1H-imidazol-1-yl)propanimidamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1H-imidazol-1-yl)propanimidamide dihydrochloride” is a chemical compound with the CAS Number: 1172866-14-6 . It has a molecular weight of 211.09 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C6H10N4.2ClH/c7-6(8)1-3-10-4-2-9-5-10;;/h1-2,4-5H,3,7-8H2;2*1H . This indicates that the molecule consists of a 1H-imidazol ring attached to a propanimidamide group, and it forms a salt with two chloride ions.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 211.09 .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Imidazole derivatives, including compounds structurally related to 3-(1H-imidazol-1-yl)propanimidamide dihydrochloride, have demonstrated significant antimicrobial and antifungal activities. These compounds serve as raw materials for the pharmaceutical industry in manufacturing antifungal drugs like ketoconazole and clotrimazole. Their application extends to the pesticide industry as intermediaries in synthesizing certain pesticides and insecticides, showcasing their broad-spectrum antimicrobial resistance capabilities (American Journal of IT and Applied Sciences Research, 2022).
Corrosion Inhibition
Imidazoline and its derivatives, closely related to imidazole compounds, are recognized for their effectiveness as corrosion inhibitors. Their chemical structure, featuring a heterocyclic ring with nitrogen atoms, enables strong adsorption onto metal surfaces. This property is leveraged in the petroleum industry to protect infrastructure by forming a hydrophobic film on surfaces, underscoring the low toxicity, cost-effectiveness, and environmental friendliness of these compounds (Corrosion Reviews, 2023).
Neuroprotective Agents
Research has also delved into the neuropharmacology of compounds similar to this compound, such as YM872, which is an alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor antagonist. These compounds exhibit potential neuroprotective properties in conditions like acute stroke, highlighting their therapeutic potential beyond typical antimicrobial applications (CNS Drug Reviews, 2006).
Anticancer Research
Imidazole derivatives are also being investigated for their anticancer activities. Mononuclear Ruthenium(II) coordination complexes with imidazole ligands have shown promise in cytotoxic profiles, offering potential advantages over traditional platinum-based complexes in cancer treatment. These studies emphasize the versatility and potential of imidazole compounds in developing new anticancer agents ( ).
Safety and Hazards
Propriétés
IUPAC Name |
3-imidazol-1-ylpropanimidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-6(8)1-3-10-4-2-9-5-10;;/h2,4-5H,1,3H2,(H3,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHMLAYKXDUAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCC(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[cyano(2-fluorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2776085.png)
![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2776087.png)
![N'-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2776088.png)

![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2776090.png)
![(3Z)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2776095.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2776096.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-phenylethanediamide](/img/structure/B2776097.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2776098.png)
![2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2776099.png)

![(Z)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2776102.png)


